Superior Polymodal Potency: JTS-653 vs. AMG-517 and SB-705498
JTS-653 exhibits sub-nanomolar potency against heat-induced activation of rat TRPV1 (IC50 = 1.4 nM) and low nanomolar potency against proton-induced activation of human TRPV1 (IC50 = 0.320 nM) [1]. In cross-study comparisons with the well-characterized TRPV1 antagonists AMG-517 and SB-705498, JTS-653 demonstrates a distinct and more balanced potency profile across all three polymodal activation pathways. For example, while AMG-517 is slightly more potent against human TRPV1 proton activation (IC50 ≈ 0.5–0.62 nM) , JTS-653's heat antagonism (rat TRPV1 IC50 = 1.4 nM) is comparable to AMG-517 (rat TRPV1 IC50 ≈ 0.8–1.3 nM) and significantly more potent than SB-705498, which requires micromolar concentrations for effective heat blockade and shows voltage-dependent capsaicin antagonism .
| Evidence Dimension | In vitro potency: TRPV1 inhibition by activation mode |
|---|---|
| Target Compound Data | JTS-653: capsaicin hTRPV1 pA₂ = 10.1; proton hTRPV1 IC₅₀ = 0.320 nM; proton rTRPV1 IC₅₀ = 0.347 nM; heat rTRPV1 IC₅₀ = 1.4 nM [1] |
| Comparator Or Baseline | AMG-517: capsaicin IC₅₀ ≈ 0.68–0.76 nM; proton IC₅₀ ≈ 0.5–0.62 nM; heat rTRPV1 IC₅₀ ≈ 0.8–1.3 nM . SB-705498: capsaicin hTRPV1 IC₅₀ = 3–17 nM (voltage-dependent); proton IC₅₀ ≈ 0.1 nM; heat IC₅₀ ≈ 6 nM . |
| Quantified Difference | JTS-653 heat potency is comparable to AMG-517 (~1.4 nM vs ~1.3 nM) and >4-fold greater than SB-705498 (6 nM). JTS-653 shows balanced low-nM to sub-nM activity across all three modes. |
| Conditions | In vitro functional assays (Ca²⁺ influx/electrophysiology) in recombinant hTRPV1/rTRPV1 cell lines; capsaicin (various), pH 5.0–5.5, heat (45°C). |
Why This Matters
Balanced, high-potency polymodal inhibition is critical for research into TRPV1's role in diverse physiological and pathological contexts, ensuring robust blockade regardless of the predominant endogenous activator.
- [1] Kitagawa Y, et al. Pharmacological characterization of (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653), a novel transient receptor potential vanilloid 1 antagonist. J Pharmacol Exp Ther. 2012 Aug;342(2):520-8. View Source
